4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine
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Overview
Description
The compound appears to contain a benzodiazole group, which is a type of heterocyclic aromatic organic compound. This group is a fused ring structure that includes a benzene ring and a diazole ring . The compound also contains a fluoro group and a propan-2-yl group, which could influence its reactivity and properties.
Molecular Structure Analysis
The benzodiazole group in the compound is a planar, aromatic, and heterocyclic. The presence of the fluoro group could make the compound more electrophilic, and the propan-2-yl group could add steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the groups present. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these groups .Scientific Research Applications
Enantioselectivity and Inhibition of P450 Aromatase
The compound has been studied for its enantioselectivity, particularly in relation to the inhibition of P450 aromatase. Khodarahmi et al. (1998) investigated the stereospecificity of enantiomers related to this compound, revealing insights into their low enantioselectivity ratios when acting as inhibitors of aromatase (Khodarahmi et al., 1998).
Antitumor Activity
The compound's structure serves as a basis for developing potent and selective antitumor agents. Berry et al. (2005) synthesized a series of compounds based on the structure, which demonstrated substantial antitumor activity against human tumor cell lines. The study highlighted the potential of these compounds in cancer treatment (Berry et al., 2005).
Antimicrobial Applications
Desai et al. (2013) explored the antimicrobial applications of derivatives related to this compound. The presence of a fluorine atom in the benzoyl group was found to enhance antimicrobial activity, indicating potential for the compound in the development of antimicrobial agents (Desai et al., 2013).
Molecular Aggregation and Spectroscopic Properties
Matwijczuk et al. (2016) investigated the effects of molecular aggregation in related compounds, analyzing the spectroscopic properties and the influence of alkyl substituent structure on molecule aggregation interactions. The study provides insights into the compound's potential applications in materials science and spectroscopy (Matwijczuk et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(5-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c1-10(2)21-16-7-5-13(18)9-15(16)20-17(21)12-4-6-14(19)11(3)8-12/h4-10H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERNJSKCHZJZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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